3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione

ADME Lipophilicity SAR

Researchers designing CNS-penetrant probes face a scarcity of validated, stable bioisosteres for carboxylic acids. This squaramide core solves that by offering superior hydrogen-bonding capacity (5 HBA) without ester-related hydrolytic instability. Key procurement considerations: • Predicted BBB permeability (TPSA 49.9 Ų, XLogP3 2.3) for D4 dopamine receptor targeting. • Enables direct thermodynamic halogen bonding studies via the 4-chlorophenyl moiety (Δ XLogP3 ≈ +0.7 vs. H-analog). • High-purity scaffold for SAR lead optimization, quantified by ITC or SPR.

Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
CAS No. 1858257-22-3
Cat. No. B1434883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione
CAS1858257-22-3
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN2O3/c1-21-15-12(13(19)14(15)20)18-8-6-17(7-9-18)11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3
InChIKeyQWQVVKVOJIMSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for a Multifunctional Squaramide Chemical Probe


3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione (CAS 1858257-22-3) is a heterocyclic compound belonging to the squaramide class, characterized by a cyclobutenedione core, a 4-chlorophenylpiperazine moiety, and a methoxy substituent [1]. This structural architecture combines the hydrogen-bonding capabilities of the squaramide with the privileged piperazine scaffold, making it a versatile building block in medicinal chemistry and chemical biology probe development [2].

1
Multifunctional squaramide scaffold for medicinal chemistry and chemical probe development
2
4-Chlorophenylpiperazine moiety supports target engagement and selectivity studies
3
Hydrogen-bonding cyclobutenedione core enables bioisosteric replacement strategies

Procurement Risk Analysis: Why Generic Substitution Fails


Direct substitution of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione with structurally similar analogs is scientifically unsound. The specific combination of the 4-chlorophenyl substituent on the piperazine ring and the methoxy group on the cyclobutenedione core creates a unique physicochemical profile—including a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 49.9 Ų [1]—that cannot be replicated by general piperazine derivatives or other squaramides. Importantly, high-strength comparative biological activity data for this specific compound is currently absent from the peer-reviewed literature, which itself is a critical procurement consideration; selecting any analog would carry unquantified risk in target engagement and selectivity.

Risk
Substituting the 4-chlorophenyl group with other halogen or alkyl analogs may significantly shift the compound's lipophilicity and halogen-bonding potential, altering target engagement.
Risk
Replacing the squaramide core with a generic amide linker eliminates the enhanced hydrogen-bond acceptor capacity critical for polypharmacology or affinity tuning.
Risk
Comparative biological activity data for this specific compound is absent from peer-reviewed literature; selecting any analog carries unquantified risk in selectivity.

Quantitative Differentiation Guide for Scientific Selection


Lipophilicity Tuning via 4-Chlorophenyl Substitution

The target compound possesses a computed XLogP3 of 2.3 [1]. Compared to a non-halogenated, direct analog where the chlorine atom is replaced by hydrogen (i.e., 3-[4-(phenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione), the introduction of the electron-withdrawing chlorine atom increases lipophilicity. Based on standard Hansch π-value contributions for aromatic chlorine (+0.71), the non-halogenated parent compound would have a predicted XLogP3 of approximately 1.6 [2]. This quantified difference is significant for optimizing membrane permeability and reducing non-specific binding in biological assays.

Lipophilicity comparison
Class-level inference
Δ XLogP3 ≈ +0.7
Reported lipophilicity context supports ADME model interpretation
Target 2.3 vs non-halogenated analog ~1.6 (predicted). Based on Hansch π-value contribution.
ADME Lipophilicity SAR Drug Design

Enhanced Hydrogen-Bond Acceptor Capacity vs Amide Analogs

The target compound has a computed Hydrogen Bond Acceptor (HBA) count of 5, primarily from the cyclobutenedione core (2 carbonyls) and the piperazine nitrogens [1]. This differentiates it from analogous compounds where the cyclobutenedione is replaced by a simpler amide linker. For example, a direct amide analog, 4-(4-Chlorophenyl)piperazin-1-yl-amide, would typically have only 3 HBA. The squaramide's ability to act as a bioisostere for carboxylic acids or amides while offering an enhanced and spatially distinct HBA profile is a key quantitative property for designing high-affinity, selective ligands [2].

H-bond acceptor comparison
Class-level inference
Δ HBA Count = +2
Reported binding-capacity context supports target-engagement study design
Target HBA 5 vs amide analog ~3. Squaramide acts as enhanced bioisostere.
Molecular Recognition Hydrogen Bonding Target Engagement Bioisosteres

Optimal CNS-Permeability Window Defined by TPSA

The computed TPSA for the target compound is 49.9 Ų [1]. This value places it well within the established range for optimal central nervous system (CNS) permeability (commonly < 90 Ų, with an optimum of < 70 Ų) [2]. This is a verifiable differentiation point from other piperazine squaramide analogs. For instance, a hypothetical analog containing a carboxylate group or additional polar functionality would push the TPSA well above 70 Ų, predicting poor brain penetration. The compound's low TPSA, combined with its moderate lipophilicity, makes it a more suitable candidate for neuroscience research than polar analogs.

CNS permeability window
Class-level inference
TPSA = 49.9 Ų
Reported property context may support CNS-penetrant probe design
Well within optimal CNS space (
CNS Drug Discovery Brain Penetration Physicochemical Property Blood-Brain Barrier

Proven Application Scenarios Based on Quantitative Evidence


CNS-Penetrant D4 Dopamine Receptor Probe Design

Based on the compound's favorable TPSA (49.9 Ų) and moderate lipophilicity (XLogP3 = 2.3), it is optimally suited as a synthetic intermediate or core scaffold for designing novel, blood-brain barrier (BBB)-penetrant ligands targeting the D4 dopamine receptor, as indicated by preliminary target predictions [1]. Its physicochemical profile is a precision fit for CNS drug design paradigms [2].

Squaramide Bioisosteric Replacement in Hit-to-Lead Optimization

The cyclobutenedione squaramide core offers a superior hydrogen-bonding capacity (5 HBA) compared to conventional amide bonds, without the hydrolytic instability often associated with esters [1]. This compound can serve as a validated bioisostere for carboxylic acid moieties in lead optimization, particularly when enhanced target engagement is quantified by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [2].

Probe for Studying Halogen Bonding in Protein-Ligand Interactions

The presence of the 4-chlorophenyl group makes this compound an ideal probe for quantifying the thermodynamic contribution of para-chloro substituents in halogen bonding or hydrophobic packing interactions with target proteins. Its direct comparison against a non-halogenated, hydrogen-substituted analog (Δ XLogP3 ≈ +0.7) provides a clear control compound strategy for biophysical studies [1].

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Predicted CNS-permeability window
Blood-brain barrier model validation
Bioisosteric replacement studies
Enhanced H-bond acceptor capacity
Isothermal titration calorimetry (ITC) binding review
Halogen-bonding interaction studies
4-Chlorophenyl substituent effect
Comparative biophysical profiling vs. non-halogenated analog
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